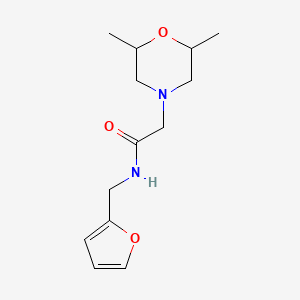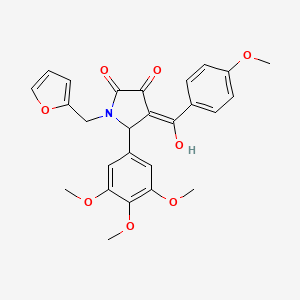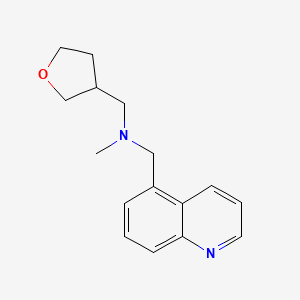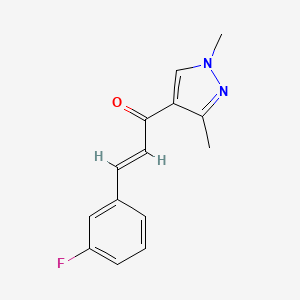
2-(2,6-dimethyl-4-morpholinyl)-N-(2-furylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-dimethyl-4-morpholinyl)-N-(2-furylmethyl)acetamide, also known as DMF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMF is a white crystalline powder that is soluble in water and organic solvents. It is a derivative of furan and is commonly used as a solvent in organic synthesis.
Mecanismo De Acción
The exact mechanism of action of 2-(2,6-dimethyl-4-morpholinyl)-N-(2-furylmethyl)acetamide is not fully understood, but it is believed to work through multiple pathways. This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the body's antioxidant response. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the levels of glutathione, a key antioxidant in the body, and to decrease the levels of reactive oxygen species (ROS), which can cause oxidative damage to cells. This compound has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,6-dimethyl-4-morpholinyl)-N-(2-furylmethyl)acetamide has several advantages as a research tool. It is a relatively inexpensive compound that is readily available. It is also stable under a wide range of conditions, making it easy to handle and store. However, this compound has some limitations as well. It is a reactive compound that can form adducts with proteins and other biomolecules, which can complicate data interpretation. Additionally, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-(2,6-dimethyl-4-morpholinyl)-N-(2-furylmethyl)acetamide. One area of interest is the development of new this compound derivatives with improved properties, such as increased potency or decreased toxicity. Another area of interest is the investigation of the role of this compound in other disease states, such as neurodegenerative diseases or cardiovascular disease. Finally, there is potential for the use of this compound in combination with other drugs or therapies to enhance their efficacy.
Métodos De Síntesis
2-(2,6-dimethyl-4-morpholinyl)-N-(2-furylmethyl)acetamide can be synthesized through a variety of methods, including the reaction of furfurylamine with 2,6-dimethylmorpholine and acetic anhydride. The reaction is typically carried out under acidic conditions at elevated temperatures. Other methods of synthesis include the reaction of furfurylamine with 2,6-dimethylmorpholine and acetic acid, and the reaction of furfurylamine with 2,6-dimethylmorpholine and acetyl chloride.
Aplicaciones Científicas De Investigación
2-(2,6-dimethyl-4-morpholinyl)-N-(2-furylmethyl)acetamide has been extensively studied for its potential applications in various scientific fields. It has been found to have anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of autoimmune diseases such as multiple sclerosis. This compound has also been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines.
Propiedades
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-10-7-15(8-11(2)18-10)9-13(16)14-6-12-4-3-5-17-12/h3-5,10-11H,6-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPITCZNABFOAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-4-{[2-(6-methoxy-2,3-dihydro-1H-inden-5-yl)-1H-imidazol-1-yl]methyl}pyrrolidin-2-one](/img/structure/B5319753.png)

![N-{3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}valine](/img/structure/B5319760.png)
![2-(2-ethoxy-4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5319761.png)
![4-{[6-(ethoxycarbonyl)-5-(2-ethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}benzoic acid](/img/structure/B5319775.png)


![ethyl 7-amino-6-cyano-8-(2-methoxybenzylidene)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5319811.png)

![N-(2-chloro-4-methylphenyl)-4-[6-(1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5319820.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5319823.png)


